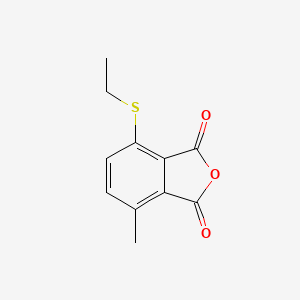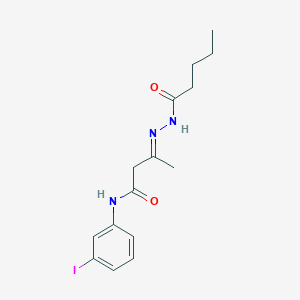![molecular formula C18H15N2O3+ B15016335 4-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]quinolinium](/img/structure/B15016335.png)
4-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]quinolinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-METHYL-1-[2-(4-NITROPHENYL)-2-OXOETHYL]QUINOLIN-1-IUM is a complex organic compound that belongs to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring This particular compound is characterized by the presence of a methyl group, a nitrophenyl group, and an oxoethyl group attached to the quinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-1-[2-(4-NITROPHENYL)-2-OXOETHYL]QUINOLIN-1-IUM typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The resulting quinoline derivative is then subjected to further functionalization to introduce the methyl, nitrophenyl, and oxoethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the quinoline core, followed by selective functionalization reactions. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
4-METHYL-1-[2-(4-NITROPHENYL)-2-OXOETHYL]QUINOLIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methyl and oxoethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
4-METHYL-1-[2-(4-NITROPHENYL)-2-OXOETHYL]QUINOLIN-1-IUM has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 4-METHYL-1-[2-(4-NITROPHENYL)-2-OXOETHYL]QUINOLIN-1-IUM involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the quinoline core can intercalate with DNA, affecting its replication and transcription. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylquinoline: Lacks the nitrophenyl and oxoethyl groups, resulting in different chemical properties and applications.
4-Nitroquinoline: Contains a nitro group but lacks the methyl and oxoethyl groups.
1-Methylquinolinium: Contains a methyl group but lacks the nitrophenyl and oxoethyl groups.
Uniqueness
4-METHYL-1-[2-(4-NITROPHENYL)-2-OXOETHYL]QUINOLIN-1-IUM is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (methyl) and electron-withdrawing (nitrophenyl) groups on the quinoline core allows for versatile chemical modifications and a wide range of applications.
Propiedades
Fórmula molecular |
C18H15N2O3+ |
|---|---|
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
2-(4-methylquinolin-1-ium-1-yl)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C18H15N2O3/c1-13-10-11-19(17-5-3-2-4-16(13)17)12-18(21)14-6-8-15(9-7-14)20(22)23/h2-11H,12H2,1H3/q+1 |
Clave InChI |
MRUZMCSBIVJNFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=[N+](C2=CC=CC=C12)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(4-methoxyphenyl)amino]acetohydrazide](/img/structure/B15016253.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B15016264.png)
![N'-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15016265.png)
![3-Fluoro-N-({N'-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15016270.png)

![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15016279.png)
![N,N'-bis[(E)-(4-bromophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B15016282.png)
![N-(4-{[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B15016288.png)
![4-bromo-2-iodo-6-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15016296.png)
![(3E)-N-(4-chlorobenzyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15016307.png)

![4-Chloro-N-({N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15016322.png)
![3-fluoro-N-(2-{(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide (non-preferred name)](/img/structure/B15016323.png)
![N'-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15016328.png)
